(1R,2R,3S)-3-Aminocyclohexane-1,2-diol

Catalog No.
S12186265
CAS No.
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R,3S)-3-Aminocyclohexane-1,2-diol

Product Name

(1R,2R,3S)-3-Aminocyclohexane-1,2-diol

IUPAC Name

(1R,2R,3S)-3-aminocyclohexane-1,2-diol

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c7-4-2-1-3-5(8)6(4)9/h4-6,8-9H,1-3,7H2/t4-,5+,6+/m0/s1

InChI Key

IAOKKNKPIZZHDX-KVQBGUIXSA-N

Canonical SMILES

C1CC(C(C(C1)O)O)N

Isomeric SMILES

C1C[C@@H]([C@H]([C@@H](C1)O)O)N

(1R,2R,3S)-3-Aminocyclohexane-1,2-diol is a chiral compound characterized by the presence of both amino and hydroxyl functional groups. Its molecular structure includes a cyclohexane ring with two hydroxyl groups located at the first and second carbon positions, and an amino group at the third carbon position. This specific stereochemistry imparts unique properties to the compound, making it significant in various chemical and biological contexts.

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate.
  • Reduction: The amino group can be reduced to yield primary amines or further modify the compound.
  • Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups, often using halogenating agents like thionyl chloride.

The specific products formed from these reactions depend on the conditions and reagents used, including temperature and pressure settings .

(1R,2R,3S)-3-Aminocyclohexane-1,2-diol exhibits notable biological activity due to its ability to interact with enzymes and receptors. This interaction can modulate various biochemical pathways, influencing processes such as enzyme inhibition or activation. The presence of both amino and hydroxyl groups enhances its potential to form hydrogen bonds with biological targets, affecting their activity and function .

The synthesis of (1R,2R,3S)-3-Aminocyclohexane-1,2-diol typically involves several methods:

  • Chiral Starting Materials: One common approach utilizes chiral starting materials that undergo stereoselective reactions. For example, starting from (1R,2R,3S)-2-nitrocyclohexane-1,3-diol and reacting it with reducing agents can yield the desired product.
  • Hydrogenation Processes: Industrially, large-scale hydrogenation methods are employed to ensure high yields and purity for pharmaceutical applications .

This compound has a wide range of applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing complex organic molecules and chiral auxiliaries.
  • Biology: Used in enzyme mechanism studies and as a building block for biologically active compounds.
  • Medicine: Investigated for therapeutic applications; derivatives are explored for drug development.
  • Industry: Employed in producing fine chemicals and polymers due to its versatile reactivity .

Several compounds share structural similarities with (1R,2R,3S)-3-Aminocyclohexane-1,2-diol:

  • (1R,2S)-2-Aminocyclopentanecarboxylic Acid: A chiral compound with similar features but differing stereochemistry.
  • (1S,2R,3S)-2-Amino-3-methylcyclopentanecarboxylic Acid: Shares similar functional groups and stereochemistry.

Uniqueness

The uniqueness of (1R,2R,3S)-3-Aminocyclohexane-1,2-diol lies in its specific stereochemistry and the arrangement of functional groups. The combination of amino and hydroxyl groups in particular positions provides distinct reactivity patterns not found in other similar compounds. This makes it particularly valuable for studying stereoselective reactions and developing new synthetic methodologies .

XLogP3

-1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

131.094628657 g/mol

Monoisotopic Mass

131.094628657 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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